N'~1~,N'~2~-dicyclododecylideneethanedihydrazide
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Overview
Description
N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE is an organic compound characterized by its unique structure, which includes two cyclododecylidene groups attached to an ethanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE typically involves the condensation of cyclododecanone with ethanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the cyclododecylidene groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone derivatives, while reduction can produce hydrazine-based compounds.
Scientific Research Applications
N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another coupling agent with similar applications.
N,N’-Diethylcarbodiimide (DEC): Used in organic synthesis for similar purposes.
Uniqueness
N’~1~,N’~2~-DICYCLODODECYLIDENETHANEDIHYDRAZIDE is unique due to its larger cyclododecylidene groups, which can impart different steric and electronic properties compared to smaller carbodiimides. This uniqueness can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C26H46N4O2 |
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Molecular Weight |
446.7 g/mol |
IUPAC Name |
N,N'-bis(cyclododecylideneamino)oxamide |
InChI |
InChI=1S/C26H46N4O2/c31-25(29-27-23-19-15-11-7-3-1-4-8-12-16-20-23)26(32)30-28-24-21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2,(H,29,31)(H,30,32) |
InChI Key |
VFXDDSTWQSDKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C(=O)NN=C2CCCCCCCCCCC2)CCCCC1 |
Origin of Product |
United States |
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